Tolytoxin

Description

Tolytoxin is a cyanobacterial macrolide produced by strains of Scytonema and Planktothrix genera, characterized by its potent actin-depolymerizing activity . It belongs to the scytophycin family, which includes structurally related compounds with antifungal and cytotoxic properties . This compound specifically inhibits actin polymerization by binding to the barbed ends of actin filaments, disrupting microfilament organization and cellular processes dependent on actin dynamics, such as cytokinesis and tunneling nanotube (TNT) formation . Unlike other actin-targeting agents, this compound exhibits efficacy at nanomolar (nM) concentrations, making it a promising candidate for therapeutic applications in diseases involving TNT-mediated pathology, such as cancer metastasis and neurodegenerative disorders .

Structure

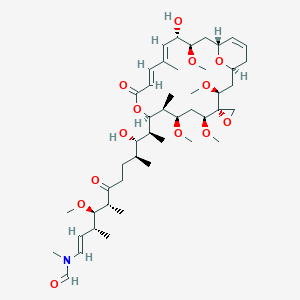

2D Structure

Properties

CAS No. |

127999-44-4 |

|---|---|

Molecular Formula |

C46H75NO13 |

Molecular Weight |

850.1 g/mol |

IUPAC Name |

N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16-hydroxy-3,5,7,17-tetramethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C46H75NO13/c1-28-16-19-42(51)60-45(33(6)43(52)29(2)17-18-36(49)31(4)44(57-12)30(3)20-21-47(7)27-48)32(5)38(53-8)25-41(56-11)46(26-58-46)40(55-10)24-35-15-13-14-34(59-35)23-39(54-9)37(50)22-28/h13-14,16,19-22,27,29-35,37-41,43-45,50,52H,15,17-18,23-26H2,1-12H3/b19-16+,21-20+,28-22+/t29-,30+,31-,32-,33-,34-,35-,37-,38+,39+,40-,41-,43-,44+,45-,46-/m0/s1 |

InChI Key |

FTGOWEQDZZMPNJ-GUMZKTDUSA-N |

SMILES |

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)OC)OC)OC |

Canonical SMILES |

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC |

Synonyms |

6-hydroxy-7-O-methylscytophycin B tolytoxin |

Origin of Product |

United States |

Scientific Research Applications

Applications in Cell Biology

1. Inhibition of Tunneling Nanotube Formation

Recent studies have demonstrated that tolytoxin significantly decreases the number of TNT-connected cells. For instance, at nanomolar concentrations, this compound reduces the transfer of organelles and protein aggregates between cells, which is vital for understanding diseases propagated by TNTs, such as neurodegenerative disorders and cancer .

2. Impact on Cell Morphology and Cytoskeletal Organization

This compound treatment leads to profound morphological changes in various cell types. For example, it induces the formation of zeiotic processes in KB cells at concentrations ranging from 2 to 16 nM. These changes highlight the compound's potential as a tool for studying cytoskeletal dynamics and cellular architecture .

Applications in Cancer Research

1. Induction of Apoptosis

This compound has been shown to induce mitochondria-dependent apoptosis in human cancer cell lines. This effect is particularly relevant for developing therapeutic strategies against cancer, as it suggests that this compound could be utilized to selectively target cancer cells while sparing normal cells .

2. Potential Therapeutic Applications

Given its ability to modulate TNT formation and induce apoptosis, this compound is being investigated as a candidate for novel cancer therapies. The compound's selective action on tumor cells presents opportunities for targeted treatments that minimize damage to healthy tissues .

Data Summary

The following table summarizes key findings from various studies on the effects of this compound:

Case Studies

Case Study 1: Tunneling Nanotubes and Neurodegenerative Diseases

A study investigated the role of TNTs in neurodegenerative diseases and demonstrated that treatment with this compound significantly reduced TNT-mediated transfer of α-synuclein fibrils between neuronal cells. This finding suggests that this compound could be a valuable tool in studying the mechanisms underlying diseases like Parkinson's .

Case Study 2: Cancer Cell Apoptosis

In another research project, human cancer cell lines were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers, reinforcing the potential application of this compound as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tolytoxin shares structural and functional similarities with other actin-targeting macrolides and polyketides. Below is a detailed comparison:

Structural Analogues: Scytophycins

- Scytophycin B : A congener of this compound, differing by a single methoxy group substitution. Both compounds exhibit comparable cytotoxicity and actin-depolymerizing activity, but this compound demonstrates higher potency in TNT inhibition (effective at 3–15 nM vs. scytophycin B at 50–100 nM) .

- 7-O-Methylscytophycin B : Lacks a hydroxyl group on the macrolactone ring, reducing its apoptotic potency by 50% compared to this compound .

Actin-Targeting Agents

Functional Differences

- Specificity : this compound selectively disrupts TNTs without affecting substratum-attached filopodia or microtubules, unlike cytochalasin B, which broadly impacts actin structures .

- Multidrug Resistance (MDR) Circumvention: this compound retains efficacy against P-glycoprotein-overexpressing cancer cells (e.g., SKVLB1 ovarian carcinoma), unlike doxorubicin or vinblastine .

- Cell-Type Sensitivity : Neuronal cells (SH-SY5Y) require 15 nM this compound for TNT inhibition, while epithelial cells (SW13) respond to 3 nM, suggesting structural variability in TNT actin networks .

Therapeutic Potential

- Neurodegenerative Diseases : this compound reduces α-synuclein fibril transfer by 60% in SH-SY5Y cells, a key mechanism in Parkinson’s disease progression .

Data Tables

Table 1: this compound vs. Cytochalasin B in TNT Inhibition

| Parameter | This compound (15 nM) | Cytochalasin B (350 nM) |

|---|---|---|

| % Reduction in TNTs | 50–60% | 30–40% |

| Filopodia Disruption | No | Yes |

| Cytotoxicity Threshold | >100 nM | >500 nM |

| Source |

Table 2: Comparative Bioactivity of Scytophycins

| Compound | IC50 (Cancer Cells) | Actin Depolymerization EC50 | MDR Circumvention |

|---|---|---|---|

| This compound | 2–5 nM | 3 nM | Yes |

| Scytophycin B | 10–20 nM | 10 nM | Partial |

| 7-O-Methylscytophycin B | 20–50 nM | 15 nM | No |

| Source |

Research Findings and Implications

- Mechanistic Insights : this compound’s hydroxyl group at position C-6 is critical for potency, as its removal (e.g., in 7-O-methylscytophycin B) diminishes apoptotic activity .

- In Vivo Potential: While this compound’s low effective concentration (nM range) suggests suitability for in vivo use, its pharmacokinetics and toxicity profile require further study .

- Evolutionary Context: this compound biosynthetic gene clusters are conserved in benthic cyanobacteria (e.g., Planktothrix paucivesiculata), hinting at ecological roles in antifungal defense .

Preparation Methods

Solvent Selection and Maceration

A dichloromethane-methanol (CH₂Cl₂:MeOH, 2:1 v/v) mixture is employed for its ability to solubilize nonpolar macrolides while minimizing protein contamination. Lyophilized biomass (500 mg) is homogenized with 500 μL solvent and subjected to reflux extraction at 40°C for 48 hours. This dual-phase system enhances penetration of cell walls, releasing intracellular metabolites.

Filtration and Concentration

The homogenate is vacuum-filtered through Whatman No. 1 paper, and the filtrate is concentrated using a rotary evaporator at 40°C under reduced pressure. Residual solvent is removed under a nitrogen stream, yielding a viscous extract. DMSO is used to reconstitute the crude product for preliminary bioactivity assays.

Purification via Column Chromatography

Bioactivity-guided fractionation is critical for isolating this compound from complex extracts.

Silica Gel Chromatography

The crude extract is fractionated on a silica gel column (60–120 mesh) with a gradient elution system:

| Solvent System | Ratio (v/v) | Purpose |

|---|---|---|

| Hexane | 100% | Remove nonpolar contaminants |

| Hexane:CHCl₃ | 80:20 → 20:80 | Elute intermediate polarity compounds |

| CHCl₃:Ethyl acetate | 90:10 → 50:50 | Target macrolide fraction |

| Methanol | 100% | Elute polar impurities |

Fractions are collected in 10 mL increments and screened for actin-depolymerizing activity using in vitro assays. this compound typically elutes in the CHCl₃:Ethyl acetate (70:30) phase.

High-Performance Liquid Chromatography (HPLC)

Active fractions are further purified via reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm). The mobile phase consists of:

-

A : 0.1% formic acid in water

-

B : Methanol

A linear gradient from 5% B to 100% B over 25 minutes at 0.6 mL/min effectively resolves this compound (retention time ~18–22 minutes).

Structural Validation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

Accurate mass determination is performed using Q-TOF MS in positive ion mode. This compound exhibits a precursor ion at m/z 850.1 [M+H]⁺, with characteristic fragments at m/z 832.1 (loss of H₂O) and 814.1 (loss of 2H₂O). High-resolution MS confirms the molecular formula C₄₆H₇₅NO₁₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra in CDCl₃ reveal key structural features:

-

δ 5.28 ppm (1H, d, J=10.4 Hz) : Olefinic proton at C-12

-

δ 3.78 ppm (3H, s) : Methoxy group at C-7

-

δ 2.15 ppm (3H, s) : N-methyl group of the formamide moiety

These data align with published spectral profiles of scytophycin analogs.

Yield Optimization Challenges

This compound’s low natural abundance (0.001–0.005% dry weight) necessitates large-scale cultures for milligram quantities. Strategies to enhance yield include:

-

Strain Improvement : UV mutagenesis to generate high-producing mutants.

-

Precursor Feeding : Supplementation with methylmalonyl-CoA precursors (e.g., propionate) to boost polyketide synthesis.

-

Two-Phase Cultivation : Immobilizing cells in alginate beads to prolong metabolite secretion.

Analytical and Bioactivity Benchmarks

Q & A

Q. How can researchers enhance reproducibility when publishing this compound-related methodologies?

- Methodological Answer :

- FAIR Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable. Use persistent identifiers (DOIs) for protocols.

- Code Availability : Share analysis scripts (e.g., R, Python) on GitHub with version control.

- Detailed Supplementation : Include step-by-step SOPs in supplementary materials, referencing them in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.